theta-Cypermethrin

Environmental Fate Soil Persistence Degradation Kinetics

theta-Cypermethrin (CAS 71697-59-1) is the precise racemic mixture of (1R)-trans-(αS)- and (1S)-trans-(αR)-cypermethrin isomers. Degrades 33-48% faster in soil than alpha-cypermethrin—ideal for rotational crop IPM, shallow groundwater regions, and reduced environmental loading programs. Exhibits distinct sodium channel kinetics: slower, gradual current depression offering mechanistically differentiated resistance management. Serves as a defined stereochemical probe with opposite IA potassium current modulation versus alpha-cypermethrin. Verify isomer identity before procurement.

Molecular Formula C₂₂H₁₉Cl₂NO₃
Molecular Weight 416.3
CAS No. 71697-59-1
Cat. No. B1148243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametheta-Cypermethrin
CAS71697-59-1
Synonyms(1S,3R)-rel-3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (R)-cyano(3-phenoxyphenyl)methyl Ester;  _x000B_[1α(S*),3β]-(±)-3-(2,2-Dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid Cyano(3-phenoxyphenyl)methyl Ester;  NRDC 159;  Trans
Molecular FormulaC₂₂H₁₉Cl₂NO₃
Molecular Weight416.3
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Theta-Cypermethrin (CAS 71697-59-1): Stereochemical Identity and Procurement Specifications


Theta-Cypermethrin (CAS 71697-59-1) is a synthetic type II pyrethroid insecticide characterized by a specific stereochemical composition consisting of a racemic mixture of two of the four trans-cypermethrin isomers, specifically (1R)-trans-(αS)-cypermethrin and (1S)-trans-(αR)-cypermethrin [1]. With a molecular formula of C₂₂H₁₉Cl₂NO₃ and molecular weight of 416.3 g/mol, this compound exhibits low water solubility (0.11 mg/L at 25°C) and is distinct from other cypermethrin stereoisomers such as alpha-cypermethrin and zeta-cypermethrin in its isomeric profile and resulting biological and environmental properties .

Why Cypermethrin Isomers Cannot Be Interchanged: The Procurement Case for Theta-Cypermethrin


While cypermethrin is a broad-spectrum insecticide, the term encompasses a family of stereoisomers with significantly divergent toxicological profiles, environmental fates, and target-site activities. Generic substitution among alpha-cypermethrin, theta-cypermethrin, beta-cypermethrin, and zeta-cypermethrin is scientifically unjustified. As demonstrated by head-to-head comparative studies, these isomers exhibit opposing effects on ion channel modulation in mammalian neurons [1], display substantially different soil degradation half-lives [2], and show measurable differences in insecticidal potency at the sodium channel level [3]. Therefore, procurement based solely on the term 'cypermethrin' without specification of the precise isomeric composition risks introducing unintended variability in efficacy, environmental persistence, or non-target organism safety profiles.

Theta-Cypermethrin vs. Alpha-Cypermethrin: Quantitative Differentiation Evidence for Scientific Selection


Comparative Soil Degradation Kinetics: Theta-Cypermethrin Exhibits Consistently Shorter Half-Life Than Alpha-Cypermethrin

In a controlled laboratory study comparing the degradation of high-effect cypermethrin isomers across two different soil types, theta-cypermethrin demonstrated a consistently shorter half-life than alpha-cypermethrin. In black soil, the half-life of theta-cypermethrin was 5.35 days compared to 7.95 days for alpha-cypermethrin. In Henan fluvo-aquic soil, the half-life of theta-cypermethrin was 6.87 days compared to 13.2 days for alpha-cypermethrin [1]. This indicates that theta-cypermethrin degrades approximately 33% faster in black soil and 48% faster in fluvo-aquic soil under the tested conditions.

Environmental Fate Soil Persistence Degradation Kinetics

Divergent Modulation of Mammalian Neuronal Potassium Currents: Theta-Cypermethrin Decreases IA Amplitude While Alpha-Cypermethrin Increases It

Using whole-cell patch clamp techniques on freshly dissociated rat hippocampal CA3 neurons, a direct head-to-head comparison revealed that alpha-cypermethrin and theta-cypermethrin exert opposite effects on the transient outward potassium current (IA). Alpha-cypermethrin increased the amplitude of IA, whereas theta-cypermethrin decreased the amplitude of IA [1]. Additionally, theta-cypermethrin contributed to the inactivation of IA, while alpha-cypermethrin prolonged the time constants for recovery from inactivation kinetics [1]. Both compounds shifted the steady activation curve of IA towards negative potential, but the directional effect on current amplitude was diametrically opposed.

Mammalian Neurotoxicity Ion Channel Pharmacology Toxicological Selectivity

Insect Neuronal Sodium Channel Potency: Alpha-Cypermethrin Demonstrates Greater Efficacy Than Theta-Cypermethrin

A study using whole-cell patch clamp techniques on voltage-dependent sodium channels in central neurons of larval Helicoverpa armigera (cotton bollworm) compared the effects of optically active pyrethroids. Both alpha-cypermethrin and theta-cypermethrin shifted the activation voltage of sodium channels approximately 10 mV towards hyperpolarization, indicating that both compounds caused sodium channels to be more easily activated [1]. However, alpha-cypermethrin induced a rapid increase in sodium currents (INa) followed by a quick decrease after 10-15 minutes, whereas theta-cypermethrin produced a slower, more gradual decrease in INa that required more time to depress the current [1]. The study concluded that alpha-cypermethrin is the more effective of these two pyrethroids at modulating insect sodium channels [1].

Insect Neurophysiology Sodium Channel Modulation Insecticidal Efficacy

Differential Modulation of Delayed Rectifier Potassium Currents: Both Isomers Decrease IK Amplitude Without Inactivation Effects

In a comparative study of alpha-cypermethrin and theta-cypermethrin on delayed rectifier potassium current (IK) in rat hippocampal neurons using whole-cell patch clamp, both stereoisomers decreased the amplitude value of IK and shifted the steady state activation curve of IK towards negative potential [1]. Neither alpha-cypermethrin nor theta-cypermethrin had obvious effects on the inactivation of IK [1]. Notably, theta-cypermethrin prolonged the recovery process of IK, whereas this effect was not reported for alpha-cypermethrin in the same study [1].

Mammalian Neurotoxicity Delayed Rectifier Potassium Channels Ion Channel Pharmacology

Hydrolytic Stability Profile: pH-Dependent Half-Life Ranges From 10 to 50 Days

Theta-cypermethrin exhibits pH-dependent hydrolytic degradation. At 25°C, its half-life values are 50 days at pH 3, 20 days at pH 7, and 10 days at pH 9 . This stability profile indicates that the compound is relatively stable under acidic conditions but undergoes progressively faster hydrolysis as pH increases, becoming readily hydrolyzed in alkaline solutions . By analogy with cypermethrin, the rate-determining step in dilute solution is nucleophilic attack by OH⁻ .

Hydrolytic Degradation Chemical Stability Environmental Persistence

Stereoselective Degradation in Mammalian Systems: Enantiomer-Specific Metabolism in Rats

A study of stereoselective degradation kinetics of theta-cypermethrin in rats following intravenous administration demonstrated enantioselective degradation patterns. The enantiomer fraction (EF) was determined using normal-phase HPLC with a chiral stationary phase (CDMPC-based) and diode array detection [1]. Like other pyrethroids, theta-cypermethrin is rapidly metabolized in plasma by esterases causing ester bond cleavage and formation of characteristic metabolites [2]. However, the enantioselective toxicokinetic effects require careful interpretation, as the commented article notes that findings should be taken with care for hazard and risk assessment purposes [2].

Toxicokinetics Enantioselective Metabolism Mammalian Biotransformation

Optimal Use Cases for Theta-Cypermethrin Based on Comparative Evidence


Crop Protection Programs Prioritizing Reduced Soil Residue Carryover

Based on direct comparative evidence showing that theta-cypermethrin degrades 33-48% faster than alpha-cypermethrin in tested soils [1], this compound is particularly suited for agricultural applications where minimizing soil persistence is a key selection criterion. This includes rotational crop scenarios with sensitive follow-on crops, regions with shallow groundwater vulnerability, or integrated pest management programs where reduced environmental loading is a stated objective.

Research Applications Requiring Defined Stereochemical Identity and Opposite Ion Channel Pharmacology

For neurotoxicology and ion channel pharmacology research, theta-cypermethrin provides a defined stereochemical probe with documented opposite effects on IA potassium current amplitude compared to alpha-cypermethrin [2]. This makes theta-cypermethrin valuable as a comparative tool for dissecting structure-activity relationships of pyrethroids, investigating stereoisomer-specific mechanisms of neurotoxicity, or calibrating in vitro assays where distinct ion channel modulation signatures are required as positive or negative controls.

Pyrethroid Resistance Management Rotations Requiring Slower Sodium Channel Kinetics

Evidence demonstrates that theta-cypermethrin produces slower, more gradual sodium current depression in insect neurons compared to the rapid onset and decline kinetics of alpha-cypermethrin [3]. This differentiated kinetic profile may offer strategic value in resistance management rotations, particularly in populations where rapid knockdown agents have selected for metabolic resistance mechanisms. The distinct temporal pattern of sodium channel engagement provides a mechanistically differentiated option within the pyrethroid class.

Public Health and Veterinary Pest Control in pH-Neutral to Slightly Alkaline Environments

The pH-dependent hydrolytic stability profile of theta-cypermethrin indicates half-lives of 20 days at pH 7 and 10 days at pH 9 . This stability profile supports its use in public health and animal pest control applications where water bodies or environmental matrices are expected to be in the neutral to slightly alkaline range, as degradation will proceed at predictable rates without excessive environmental persistence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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